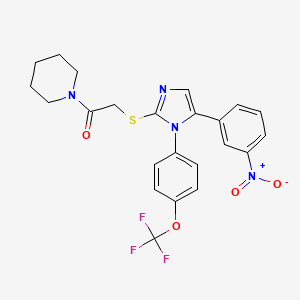

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

Historical Context of Imidazole-Based Thioether Derivatives

The imidazole ring, first synthesized by Heinrich Debus in 1858 via the condensation of glyoxal, formaldehyde, and ammonia, has long been a cornerstone of heterocyclic chemistry. Early methodologies, such as the Debus-Radziszewski reaction, laid the groundwork for generating substituted imidazoles, though initial yields were modest. The 20th century saw diversification in synthetic approaches, including the van Leusen and Bredereck methods, which enabled the production of 1,4,5-trisubstituted and 4,5-disubstituted imidazoles, respectively. Thioether-functionalized imidazoles emerged as a critical subclass, with sulfur's electron-rich nature enhancing molecular interactions in biological systems. For instance, κ² N(imidazole), S(thioether) chelation in platinum complexes demonstrated the role of thioethers in stabilizing metal-ligand interactions.

A pivotal advancement occurred with the integration of imidazole-thioether motifs into pharmacologically active compounds. The synthesis of 2-imidazolidinethione highlighted the tautomeric versatility of sulfur-containing imidazoles, while derivatives like 4-phenyl-imidazoles showcased the synergy between imidazole's aromaticity and thioether's nucleophilic reactivity. These innovations paved the way for complex architectures such as the title compound, where the thioether bridge connects the imidazole core to a piperidinyl ethanone group, optimizing both solubility and target binding.

Current Research Landscape and Significance

Contemporary research prioritizes imidazole derivatives for their adaptability in addressing drug resistance and multitarget engagement. The title compound’s design reflects three key trends:

- Hybridization : Merging imidazole with thiazole or piperidine motifs, as seen in recent hybrids, broadens mechanistic scope.

- Structure-Activity Relationship (SAR) Optimization : Substituent fine-tuning, such as trifluoromethoxy placement, enhances selectivity, as evidenced by improved IC~50~ values in enzyme assays.

- Computational Integration : Molecular docking and dynamics simulations validate target engagement, as demonstrated for derivative 5a binding to 6LUD (RMSD: <2 Å).

Ongoing investigations focus on scaling synthesis via microwave-assisted methods, which reduce reaction times from hours to minutes while improving yields. Furthermore, the compound’s nitro and trifluoromethoxy groups position it as a candidate for positron emission tomography (PET) tracer development, leveraging fluorine-18 isotopes for in vivo imaging.

Properties

IUPAC Name |

2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O4S/c24-23(25,26)34-19-9-7-17(8-10-19)29-20(16-5-4-6-18(13-16)30(32)33)14-27-22(29)35-15-21(31)28-11-2-1-3-12-28/h4-10,13-14H,1-3,11-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIABDJTDWHDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, a multi-step process is required. Typically, the process starts with the preparation of intermediate compounds, which involves controlled temperature settings, specific catalysts, and strict reaction conditions to maintain the integrity of the final product.

Industrial Production Methods: Industrial production leverages large-scale chemical reactors designed to ensure consistent yields. Parameters such as pressure, temperature, and reaction time are meticulously controlled to optimize the output and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Forms oxides or other oxidation products.

Reduction: Converts to reduced forms under suitable conditions.

Substitution: Can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction Reagents: Hydrogen gas (H2) in the presence of a catalyst such as Palladium on Carbon (Pd/C)

Substitution Reagents: Halides like sodium iodide (NaI) in acetone

Major Products Formed: Depending on the type of reaction and conditions, the major products can include various derivatives of the imidazole and piperidine groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing complex molecules, exploring reaction mechanisms, and developing new catalytic processes.

Biology: It is used to investigate its biological interactions, potentially leading to the discovery of new biological pathways and targets.

Medicine: Research into its medicinal properties could contribute to the development of new pharmaceuticals, specifically in targeting diseases that involve its specific molecular mechanisms.

Industry: In industrial applications, it is valuable for its properties in the synthesis of high-performance materials and as a component in various chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets and pathways. These interactions often involve binding to enzymes or receptors, altering their activity, which can lead to significant biochemical and physiological changes. The specific pathways involved would depend on the context of its use, whether in biological systems, catalysis, or material science.

Comparison with Similar Compounds

5-(3-Nitrophenyl)-1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-2-thiol (CAS 390357-09-2)

- Core Structure : Imidazole with 3-nitrophenyl and 3-(trifluoromethyl)phenyl groups.

- Key Differences :

- Functional Group : Thiol (-SH) vs. thioether (-S-) in the target compound. Thiols are more reactive, prone to oxidation, and may form disulfide bonds, affecting stability .

- Substituent Position : Trifluoromethyl (CF₃) at the phenyl group vs. trifluoromethoxy (OCF₃) in the target. CF₃ is more electron-withdrawing but less polar than OCF₃, influencing solubility and target affinity.

- Synthesis: Not detailed in evidence, but thiol-containing imidazoles often require protective strategies to prevent oxidation .

2-((5-(5-Methyl-2-Phenyl-1H-Imidazol-4-yl)-1,3,4-Oxadiazol-2-yl)thio)-1-Phenylethan-1-one

- Core Structure : Hybrid imidazole-oxadiazole system.

- Key Differences: Heterocycle: Oxadiazole replaces the imidazole’s thioether linkage. Substituents: Lacks nitro and trifluoromethoxy groups; instead, methyl and phenyl groups dominate, reducing electron-withdrawing effects .

- Synthesis : Uses sodium ethoxide and α-halogenated ketones, suggesting nucleophilic substitution at the thioether position .

Triazole-Based Analogues

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone

- Core Structure : 1,2,4-Triazole with sulfonyl and difluorophenyl groups.

- Key Differences :

- Heterocycle : Triazole (three nitrogen atoms) vs. imidazole (two nitrogen atoms). Triazoles exhibit stronger hydrogen-bonding capacity but altered tautomerism.

- Substituents : Sulfonyl groups enhance polarity and acidity, contrasting with the nitro group’s electron-withdrawing effects in the target compound .

- Synthesis : Involves sodium ethoxide-mediated coupling, similar to methods for thioether formation in imidazoles .

Benzoimidazole and Pyridine Hybrids

{1-Methyl-5-[2-(5-Trifluoromethyl-1H-Imidazol-2-yl)-Pyridin-4-yloxy]-1H-Benzoimidazol-2-yl}-(4-Trifluoromethyl-Phenyl)-Amine

- Core Structure : Benzoimidazole-pyridine hybrid with trifluoromethyl groups.

- Key Differences :

- Synthesis : Utilizes isothiocyanate coupling and palladium catalysis, indicating more complex multi-step routes .

Data Tables

Table 1. Structural and Functional Comparison

Biological Activity

The compound 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone , with CAS number 1226433-13-1, belongs to a class of imidazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 438.38 g/mol. The structure features a complex arrangement that includes a nitrophenyl group, a trifluoromethoxyphenyl moiety, and a piperidine ring, which are known to influence the compound's biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 438.38 g/mol |

| CAS Number | 1226433-13-1 |

Antimicrobial Properties

Research has shown that imidazole derivatives often exhibit significant antimicrobial activity. For instance, studies on related compounds indicate that they can inhibit the growth of various bacterial strains and fungi. The presence of the nitrophenyl group in this compound is hypothesized to enhance its antimicrobial efficacy by disrupting bacterial cell membranes and inhibiting key metabolic pathways.

Anticancer Activity

Imidazole derivatives have also been explored for their anticancer properties. The compound may exert cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that it could inhibit tumor growth in vivo, although specific data on this compound remains limited.

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for cellular metabolism.

- Interaction with DNA : The compound could bind to DNA or RNA, disrupting replication and transcription processes.

- Induction of Oxidative Stress : The presence of reactive functional groups may lead to increased oxidative stress within cells, contributing to apoptosis.

Study on Antimicrobial Efficacy

A study conducted by researchers at PubMed investigated the antimicrobial properties of similar imidazole derivatives. The results indicated that these compounds exhibited potent activity against various pathogens, suggesting that modifications like those present in our target compound could enhance effectiveness.

Evaluation of Anticancer Effects

In a preclinical model, a derivative with structural similarities was evaluated for its anticancer potential. The study found significant tumor reduction in treated groups compared to controls, supporting the hypothesis that imidazole-based compounds can serve as effective anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.